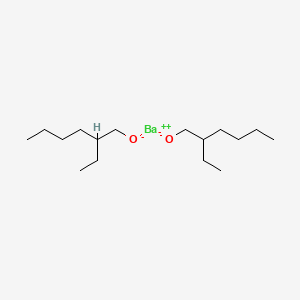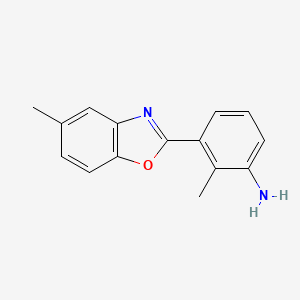![molecular formula C12H16N2O B3121686 N-[4-(dimethylamino)phenyl]-2-methylacrylamide CAS No. 2918-68-5](/img/structure/B3121686.png)
N-[4-(dimethylamino)phenyl]-2-methylacrylamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to “N-[4-(dimethylamino)phenyl]-2-methylacrylamide” often involves palladium-catalyzed cyclization processes or reactions with N-C-N dinucleophiles. This indicates a sophisticated approach to obtaining such molecules.Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” often reveals interesting features like hydrogen-bonded dimers and unique conformational characteristics. Studies have shown that these molecules can crystallize in centrosymmetric dimer forms facilitated by N-H···O interactions.Chemical Reactions Analysis
Chemical reactions involving compounds like “this compound” demonstrate their reactivity and potential for forming new bonds. For example, reactions with dinucleophiles have been employed to synthesize derivatives with significant yields, showcasing the chemical versatility of these compounds.Physical And Chemical Properties Analysis
The physical properties of “this compound” derivatives, such as solubility and crystal structure, are crucial for understanding their behavior in different environments. These compounds have been found to possess specific solubility behaviors and crystal structures, indicating the influence of their molecular structure on their physical properties.Scientific Research Applications
Ion-Selective Membranes : The compound has been used in polyacrylamide hydrogels containing bis-[4-{dimethylamino}phenyl] {4-vinyl-phenyl} methyl leucohydroxide (TPMLH), studied as ion-selective membranes. These membranes show an increase in ion flux upon UV irradiation due to photoinduced generation of fixed cationic charges (Kodzwa, Staben, & Rethwisch, 1999).
Antitumor Agents : Derivatives of this compound have been synthesized and evaluated for in vivo antitumor activity. The research focused on compounds with lower DNA binding ability that did not intercalate DNA, indicating the importance of the phenyl ring's coplanarity with the quinoline for intercalative binding (Atwell, Baguley, & Denny, 1989).
DNA and Protein Interaction : Schiff base ligands containing the compound have been studied for their interaction with DNA and plasma proteins. These complexes primarily interact with the DNA double helix via groove mode of binding, indicating potential as anticancer agents (Rani et al., 2020).
Synthesis of Pyrimidine Derivatives : The compound has been utilized in the synthesis of various pyrimidine derivatives, demonstrating its utility in organic synthesis (Sokolenko et al., 2017).
Microwave-Assisted Synthesis : In the field of medicinal chemistry, the compound has been used in the microwave-assisted synthesis of pyrazolopyridine derivatives, which have been studied for their antioxidant, antitumor, and antimicrobial activities (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Polymer Synthesis and Applications : It has also found applications in the microwave-assisted synthesis of polymers and control of their properties, such as temperature-responsive behavior (Schmitz & Ritter, 2007).
Safety and Hazards
The safety data sheet for a related compound, p-Dimethylaminobenzaldehyde, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) affecting the respiratory system .
Future Directions
The future directions for “N-[4-(dimethylamino)phenyl]-2-methylacrylamide” and its related compounds could involve their use in the synthesis of many compounds such as azo dyes and dithiocarbamate . They could also be used in kinetic resolution experiments of mainly secondary alcohols and Evans auxiliary type amides .
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(2)12(15)13-10-5-7-11(8-6-10)14(3)4/h5-8H,1H2,2-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNMCWVJLLAVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201229029 | |
| Record name | N-[4-(Dimethylamino)phenyl]-2-methyl-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2918-68-5 | |
| Record name | N-[4-(Dimethylamino)phenyl]-2-methyl-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2918-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Dimethylamino)phenyl]-2-methyl-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




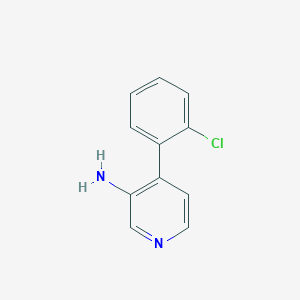
![[3,4,5-Triacetoxy-6-[4-(hydroxymethyl)-2-nitro-phenoxy]tetrahydropyran-2-yl]methyl acetate](/img/structure/B3121614.png)
![4-hydroxy-9-methyl-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b][1,6]naphthyridin-2(1H)-one](/img/structure/B3121618.png)

![9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B3121627.png)
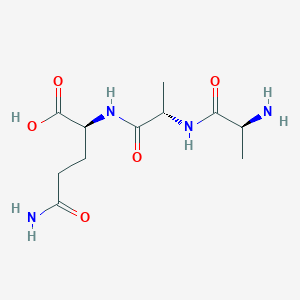
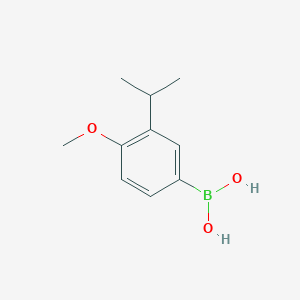
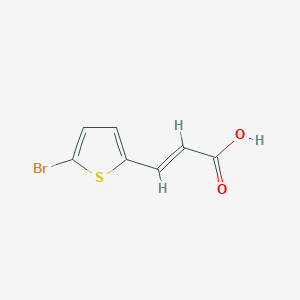
![5-Methyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-(4-pyridyl)-4-pyrimidinyl]-2-pyridinesulfonamide](/img/structure/B3121654.png)
![5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3121658.png)
